molecular formula C9H7ClO B6251523 7-(chloromethyl)-1-benzofuran CAS No. 158820-53-2

7-(chloromethyl)-1-benzofuran

Cat. No.: B6251523
CAS No.: 158820-53-2
M. Wt: 166.60 g/mol
InChI Key: JACYXEXAYBGZIF-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-1-benzofuran is an organic compound that belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring This compound is characterized by the presence of a chloromethyl group attached to the seventh position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(chloromethyl)-1-benzofuran typically involves the chloromethylation of 1-benzofuran. One common method is the reaction of 1-benzofuran with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under mild conditions, usually at a temperature range of 0-10°C, to prevent side reactions and ensure high yield .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and scalability. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact and improve the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 7-(Chloromethyl)-1-benzofuran undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation: The compound can be oxidized to form benzofuran-7-carboxaldehyde or benzofuran-7-carboxylic acid under appropriate conditions.

    Reduction: Reduction of the chloromethyl group can yield 7-methyl-1-benzofuran.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Formation of 7-azidomethyl-1-benzofuran, 7-thiocyanatomethyl-1-benzofuran, or 7-aminomethyl-1-benzofuran.

    Oxidation: Formation of benzofuran-7-carboxaldehyde or benzofuran-7-carboxylic acid.

    Reduction: Formation of 7-methyl-1-benzofuran.

Scientific Research Applications

7-(Chloromethyl)-1-benzofuran has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of compounds with anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(chloromethyl)-1-benzofuran is primarily related to its ability to undergo nucleophilic substitution reactions. The chloromethyl group serves as a reactive site for nucleophiles, allowing the compound to form covalent bonds with various biological targets. This reactivity can be exploited in the design of enzyme inhibitors or receptor modulators, where the compound can interact with specific amino acid residues or functional groups within the active site of the target protein .

Comparison with Similar Compounds

    Benzyl Chloride: Similar in structure with a chloromethyl group attached to a benzene ring instead of a benzofuran ring.

    7-Methyl-1-benzofuran: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    Benzofuran-7-carboxaldehyde: An oxidation product of 7-(chloromethyl)-1-benzofuran with an aldehyde group instead of a chloromethyl group.

Uniqueness: this compound is unique due to the presence of both the benzofuran ring and the chloromethyl group, which confer distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable intermediate in organic synthesis and a versatile building block for the development of novel compounds with various applications .

Properties

CAS No.

158820-53-2

Molecular Formula

C9H7ClO

Molecular Weight

166.60 g/mol

IUPAC Name

7-(chloromethyl)-1-benzofuran

InChI

InChI=1S/C9H7ClO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H,6H2

InChI Key

JACYXEXAYBGZIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CCl)OC=C2

Purity

95

Origin of Product

United States

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